5-Chloro-1-(b-D-arabinofuranosyl)cytidine
Description
Contextualization within Nucleoside Antimetabolite Research Paradigms
Nucleoside analogs represent a cornerstone of modern biochemical and pharmacological research. These synthetic molecules are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. nih.gov The core principle behind their utility lies in their function as antimetabolites. nih.govglentham.com Antimetabolites are compounds that, due to their structural resemblance to essential metabolites, can interfere with normal metabolic pathways. glentham.com
Within the cell, nucleoside analogs are processed by the same enzymatic machinery that handles endogenous nucleosides. nih.gov They are typically transported into the cell and sequentially phosphorylated to their active triphosphate forms. nih.govnih.gov These activated analogs can then exert their effects through several mechanisms:
Inhibition of Key Enzymes: The triphosphate analogs can act as competitive inhibitors of DNA and RNA polymerases, enzymes crucial for the synthesis of nucleic acids. nih.gov By binding to the active site of these enzymes, they prevent the incorporation of natural nucleotides, thereby halting DNA replication or transcription.
Chain Termination: If incorporated into a growing DNA or RNA strand, the analog can terminate further elongation of the nucleic acid chain. nih.gov This leads to the production of non-functional genetic material and can trigger programmed cell death (apoptosis).
Disruption of Nucleotide Metabolism: Nucleoside analogs can also inhibit other enzymes involved in the de novo synthesis or salvage pathways of nucleotide production, leading to an imbalance in the cellular pool of essential precursors for DNA and RNA synthesis. nih.gov
This multi-faceted mode of action makes nucleoside antimetabolites powerful tools in biochemical research to probe the intricacies of cellular replication and metabolism.
Historical Development of Halogenated Arabinofuranosylcytosines in Academic Inquiry
The journey into arabinofuranosyl nucleosides began with the discovery of naturally occurring examples like spongouridine (B1667586) and spongothymidine (B1329284) from the Caribbean sponge Cryptotethya crypta. This spurred the chemical synthesis of arabinose-containing nucleosides, most notably 1-β-D-arabinofuranosylcytosine (cytarabine, or ara-C). nih.govgoogle.com Ara-C, an analog of deoxycytidine, became a significant agent in research due to its potent biological activity. nih.gov Its mechanism involves phosphorylation to ara-C triphosphate (ara-CTP), which is a powerful inhibitor of DNA synthesis. nih.gov
Subsequent research focused on modifying the structure of ara-C to enhance its biochemical properties and overcome mechanisms of resistance, such as enzymatic deamination by cytidine (B196190) deaminase, which inactivates the compound. nih.gov One of the key strategies employed was halogenation—the introduction of a halogen atom (e.g., fluorine, chlorine, bromine, iodine) onto the pyrimidine (B1678525) base.
The rationale for halogenation is multifaceted:
Altering Electronic Properties: A halogen atom at the 5-position of the cytosine ring can change the molecule's electronic distribution, potentially affecting its interaction with target enzymes.
Increasing Metabolic Stability: Modifications can render the analog resistant to deamination, prolonging its active state within the cell.
Enhancing Cellular Uptake or Lipophilicity: Halogenation can alter the physical properties of the nucleoside, which may influence its transport across cell membranes. nih.gov
This line of inquiry led to the synthesis and evaluation of numerous 5-halogenated arabinofuranosylcytosine and uracil (B121893) derivatives, each with unique biochemical profiles. medchemexpress.com These studies have been crucial in defining the structure-activity relationships that govern the biological effects of nucleoside analogs.
Research Significance and Investigative Focus on 5-Chloro-1-(β-D-arabinofuranosyl)cytidine
5-Chloro-1-(β-D-arabinofuranosyl)cytidine (5-Cl-ara-C) is a specific member of the halogenated arabinosyl nucleoside family. While extensive published studies detailing its unique biological activities are limited, its significance lies in its identity as a biochemical tool for research purposes. glentham.com As a derivative of ara-C, it is synthesized for investigations into the effects of 5-position halogenation on the established mechanisms of cytosine arabinosides.
The primary investigative focus for a compound like 5-Cl-ara-C is to compare its biochemical behavior to its parent compound, ara-C, and to other halogenated analogs. The central hypothesis is that the 5-chloro substitution will modulate its interaction with key cellular enzymes. Based on the known mechanisms of related compounds, the anticipated pathway of action for 5-Cl-ara-C would involve:
Cellular Uptake: Transport into the cell via nucleoside transporter proteins.
Phosphorylation: Conversion to its active triphosphate form (5-Cl-ara-CTP) by cellular kinases, primarily deoxycytidine kinase.
Inhibition of DNA Synthesis: The resulting 5-Cl-ara-CTP would be expected to compete with the natural nucleotide dCTP, inhibiting DNA polymerase and being incorporated into DNA, ultimately disrupting cellular replication.
The presence of the chlorine atom is expected to influence the efficiency of each of these steps compared to the non-halogenated ara-C. For instance, a study on the related compound 5'-chloro-5'-deoxyarabinosylcytosine (B123138) found that while it shared the same fundamental mechanism as ara-C (phosphorylation and interference with DNA synthesis), the rate of its activation was lower. nih.gov This highlights the subtle but critical modulations that halogenation can impart.
Data Tables
Table 1: Physicochemical Properties of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine
| Property | Value |
| CAS Number | 17676-65-2 |
| Molecular Formula | C₉H₁₂ClN₃O₅ |
| Molecular Weight | 277.66 g/mol |
| Appearance | Solid |
| Class | Biochemical Reagent |
This data is compiled from publicly available information for the specified biochemical reagent.
Table 2: Conceptual Biochemical Profile of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine
| Biochemical Process | Expected Interaction | Rationale |
| Cellular Transport | Mediated by nucleoside transporters | Structural analog of cytidine/deoxycytidine |
| Metabolic Activation | Phosphorylation by deoxycytidine kinase and other kinases to triphosphate form | Required step for biological activity, common to arabinosyl nucleosides |
| Primary Target | DNA Polymerase | The triphosphate form acts as a competitive inhibitor of dCTP |
| Mechanism of Action | Inhibition of DNA synthesis; potential incorporation into DNA leading to chain termination | Established mechanism for cytosine arabinoside analogs |
| Metabolic Inactivation | Potential substrate for cytidine deaminase | A common resistance mechanism for cytidine analogs; the 5-chloro group may alter susceptibility |
This table represents the hypothesized biochemical interactions based on the known mechanisms of the broader class of arabinofuranosylcytosine antimetabolites.
Properties
IUPAC Name |
4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-MNCSTQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action
Intracellular Activation and Metabolic Transformations
For 5-Chloro-1-(β-D-arabinofuranosyl)cytidine to exert its cytotoxic effects, it must first be transported into the cell and converted into its active form. This bioactivation is a multi-step enzymatic process.
Phosphorylation Kinetics by Deoxycytidine Kinases and Other Kinases
The primary activation pathway for arabinosylcytosine and its analogs involves phosphorylation, a reaction catalyzed predominantly by deoxycytidine kinase (dCK). nih.govnih.gov The lipophilic analog, 5'-Chloro-5'-deoxyarabinosylcytosine (B123138) (5'-chloro-araC), undergoes phosphorylation to become activated. nih.gov The phosphorylation of the parent compound, ara-C, follows Michaelis-Menten kinetics. nih.gov
Studies on ara-C phosphorylation in hamster fibrosarcoma cells and murine leukemic cells have determined an apparent Km value of approximately 40 μM. nih.gov Deoxycytidine acts as a potent competitive inhibitor of this phosphorylation process. nih.gov Conversely, ara-C is a weak competitive inhibitor for the phosphorylation of the natural substrate, deoxycytidine. nih.gov In cell lines made resistant to ara-C, a deficiency in dCK activity is a crucial mechanism of this resistance, characterized by a significant increase in the Km value for deoxycytidine, indicating a much lower affinity of the enzyme for its substrate. nih.gov
| Cell Type | Substrate | Apparent Km (μM) | Competitive Inhibitor |
|---|---|---|---|
| Fibrosarcoma & Leukemic Cells | ara-C | ~40 | Deoxycytidine |
| AraC-Resistant Leukemic Cells (RCL/A) | Deoxycytidine | 947.2 | N/A |
| Drug-Sensitive Leukemic Cells (RCL/0) | Deoxycytidine | 9.4 | N/A |
Formation and Accumulation of Active Triphosphate Metabolites
Following the initial phosphorylation, subsequent kinase-mediated reactions convert the monophosphate to its diphosphate (B83284) and ultimately to the active triphosphate metabolite, arabinosylcytosine triphosphate (ara-CTP). nih.gov The formation of ara-CTP from 5'-chloro-araC is the critical activation step, as ara-CTP is the molecule that directly interferes with DNA synthesis. nih.gov
The accumulation of ara-CTP within cells is a key determinant of the compound's cytotoxic potential. nih.gov Research on various human leukemic cell lines has shown that the intracellular concentration of ara-CTP can vary significantly between different cell phenotypes. nih.gov T-acute lymphoblastic leukemia cells, for instance, accumulate the highest amounts of ara-CTP, followed by myeloid leukemia cells. nih.gov Interestingly, this accumulation does not correlate with the intracellular levels of metabolic enzymes like deoxycytidine kinase or deoxycytidylate deaminase. nih.gov Instead, a strong correlation exists between ara-CTP accumulation and the cell's nucleoside transport capacity. nih.gov This suggests that the rate of uptake of the parent nucleoside into the cell is the most important factor governing the subsequent formation and accumulation of the active triphosphate metabolite. nih.gov
Deamination Pathways and Resistance to Enzymatic Degradation
A significant pathway for the inactivation of many nucleoside analogs is enzymatic deamination, often catalyzed by cytidine (B196190) deaminase. However, 5'-chloro-araC is designed to be a cytidine-deaminase resistant analog of araC. nih.gov This resistance to degradation allows for a greater proportion of the compound to be available for the activating phosphorylation pathway, enhancing its potential efficacy. The compound demonstrates sufficient stability under physiological pH and temperature to be effectively phosphorylated. nih.gov However, in alkaline conditions, 5'-chloro-araC can be transformed into 2',5'-anhydroarabinosylcytosine, a cytostatically inactive analog. nih.gov
Interference with Nucleic Acid Synthesis and Processing
The active metabolite, ara-CTP, functions as an antimetabolite, disrupting the synthesis and processing of DNA. nih.govnih.gov
Inhibition of DNA Polymerases and Competitive Substrate Interactions
The primary mechanism of action of 5'-chloro-araC is the interference with DNA synthesis, which occurs after its conversion to ara-CTP. nih.gov Ara-CTP directly inhibits mammalian DNA polymerases. nih.gov This inhibition is competitive with the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov By mimicking dCTP, ara-CTP competes for the active site of DNA polymerases, thereby impeding the process of DNA replication. nih.gov The cytotoxic activity of 5'-chloro-araC has been demonstrated in L1210 leukemia cells, where it inhibits cell growth with an IC50 of 1.05 μmol/l and DNA synthesis with an IC50 of 2.8 μmol/l. nih.gov
| Assay | IC50 (μmol/l) |
|---|---|
| Cell Growth (Suspension Culture) | 1.05 |
| Cell Growth (Soft Agar) | 0.65 |
| DNA Synthesis | 2.8 |
Mechanisms of DNA Chain Termination and Integration into Genomic Material
Beyond the competitive inhibition of DNA polymerases, the incorporation of the arabinosyl nucleotide into the growing DNA strand is a critical aspect of its cytotoxic mechanism. When DNA polymerase incorporates ara-CMP into a DNA strand, the presence of the 2'-hydroxyl group in the arabinose sugar, which is in the trans position relative to the 3'-hydroxyl group, creates steric hindrance. This structural difference from the natural deoxyribose sugar makes it difficult for DNA polymerase to add the next nucleotide, effectively leading to the termination of DNA strand elongation. For other arabinofuranosyl nucleoside analogs like F-ara-A, studies have shown that the vast majority (over 94%) of the analog is incorporated at the 3'-terminus of DNA, confirming its role as a chain terminator. nih.gov The incorporation of such analogs into DNA has been directly correlated with both the inhibition of DNA synthesis and the loss of cell viability. nih.gov
Effects on Ribonucleotide Reductase and Deoxynucleotide Pools
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. wikipedia.org The activity of RNR is tightly regulated to maintain a balanced supply of deoxyribonucleoside triphosphates (dNTPs). wikipedia.org The triphosphate form of 1-β-D-arabinofuranosylcytosine (ara-CTP), the parent compound of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, has been studied for its effects on ribonucleotide reductase. nih.gov
Research indicates that arabinosyl-cytosine can perturb the intracellular pools of dNTPs. For instance, studies on polyoma DNA replication showed that arabinosyl-cytosine affects thymidine (B127349) triphosphate pools. nih.gov Similarly, the fluorinated analog, 1-beta-D-arabinofuranosyl-5-fluorouracil (ara-FU), was found to decrease the dTTP pool size by approximately 50% in human embryonic fibroblasts infected with human cytomegalovirus (HCMV). This depletion enhances the inhibitory effect on viral DNA polymerase as the concentration of the natural substrate is reduced. The mechanism involves the inhibition of cellular thymidylate synthetase by the monophosphate form of the analog.
The table below summarizes the inhibitory actions of related nucleoside analogs on ribonucleotide reductase and associated enzymes.
| Compound/Analog | Target Enzyme | Effect |
| 9-beta-D-Arabinofuranosyl-adenine 5'-triphosphate | Ribonucleotide Reductase | Competitive inhibitor with respect to ATP or GTP. nih.gov |
| Deoxyadenosine triphosphate (dATP) | Ribonucleotide Reductase | Noncompetitive inhibitor. nih.gov |
| 1-beta-D-arabinofuranosyl-5-fluorouracil-5'-monophosphate | Thymidylate Synthetase | Inhibition leads to decreased dTTP pools. |
| Caracemide | Ribonucleotide Reductase | Active inhibitor. nih.gov |
Modulation of DNA Methyltransferase Activity and Epigenetic Alterations
The 5-chloro substitution on the cytosine base allows the compound to induce significant epigenetic changes. The inflammation-mediated DNA damage product, 5-chlorocytosine (B1228043) (5ClC), can be incorporated into the genome either through direct damage or via the DNA precursor pool. nih.gov Once present in DNA, 5ClC can mimic the natural epigenetic marker 5-methylcytosine (B146107) (m5C). nih.gov This mimicry can misdirect the activity of cytosine DNA methyltransferases (DNMTs), leading to fraudulent methylation of previously unmethylated CpG sites. nih.gov
Studies using 5'-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) demonstrated that its incorporation into the DNA of replicating mammalian cells resulted in the silencing of the hprt gene. nih.gov Subsequent analysis confirmed hypermethylation at CpG sites within the gene's promoter region, while global methylation levels remained unchanged. nih.gov This induced gene silencing was reversible with the demethylating agent 5-aza-2′-deoxycytidine, indicating a true epigenetic alteration rather than a mutagenic event. nih.gov These findings establish a mechanism whereby 5-chlorocytosine can cause heritable changes in gene expression. nih.govnih.gov
The table below outlines the observed epigenetic effects following the introduction of 5-chlorocytosine into cellular DNA.
| Experimental Approach | Key Observation | Consequence |
| Electroporation with CldCTP | Incorporation of 5-chlorocytosine into DNA. nih.gov | Silencing of the hprt gene. nih.gov |
| Bisulfite Pyrosequencing | Hypermethylation of CpG sites in the hprt promoter. nih.gov | Altered local DNA methylation patterns. nih.gov |
| Administration of 5CldC to cells | Increased m5C content at specific CpG sites. nih.gov | Transcriptional silencing. nih.gov |
| Treatment with 5-aza-2′-deoxycytidine | Reversal of gene silencing. nih.gov | Confirms the epigenetic nature of the alteration. nih.gov |
Induction of Cellular Stress Responses and Programmed Cell Death Pathways
Cell Cycle Perturbation and Arrest Mechanisms
The analog 1-β-D-arabinofuranosylcytosine (Ara-C) is a potent disruptor of the cell cycle. Its primary mechanism involves the inhibition of DNA synthesis during the S phase. nih.gov Ara-C slows the rate of DNA chain elongation without altering the sites where replication initiates. nih.gov This disruption leads to significant perturbations in cell cycle progression.
Research has shown that Ara-C affects the passage rate of cells from the S phase to the G2 phase to a greater extent than the transition from G1 to S. khanacademy.org This suggests a major biological effect during the latter part of the S phase and the early part of G2. khanacademy.org Depending on the cellular context, this can manifest as an arrest in different phases. In some B-cell lymphomas, Ara-C induces a definitive S-phase arrest, while in others, it causes an arrest in the G1 or G2 phase. The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which govern checkpoints such as the G1/S and G2/M transitions. cellsignal.com Ara-C has been shown to induce a G1/S phase arrest by inhibiting the formation of the CDK4/cyclin D1 complex. nih.gov
The table below summarizes the effects of Ara-C on different phases of the cell cycle.
| Cell Cycle Phase | Effect of Ara-C | Mechanism |
| G1/S Transition | Arrest | Inhibition of CDK4/cyclin D1 complex formation. nih.gov |
| S Phase | Slowing of DNA synthesis | Inhibition of DNA chain elongation. nih.gov |
| S to G2 Transition | Delayed Passage | Major biological impact occurs in late S/early G2. khanacademy.org |
| G2/M Checkpoint | Arrest (in some cells) | Can be induced as part of the DNA damage response. |
Activation of Apoptotic Cascades and DNA Damage Response
Ara-C and its derivatives are potent inducers of apoptosis, or programmed cell death, which is a key outcome of the cellular DNA damage response. nih.govcapes.gov.br The incorporation of Ara-C into DNA is a form of damage that triggers these pathways. nih.gov One specific mechanism involves the trapping of topoisomerase I (top1) cleavage complexes. When Ara-C is incorporated into DNA, it enhances the formation of these complexes, which are intermediates in the topoisomerase catalytic cycle. nih.gov This trapping of top1 is considered a cytotoxic lesion that contributes to cell death. nih.gov
The induction of apoptosis by Ara-C follows a specific timeline of events. In human T-lymphoblastic leukemia cells treated with Ara-C, the earliest detectable marker of apoptosis was high molecular weight DNA fragmentation, observed after just 4 hours. nih.gov This was followed by the externalization of phosphatidylserine (B164497) and the expression of the APO2.7 antigen at 6 hours, the appearance of apoptotic bodies after 12 hours, and finally, the fragmentation of DNA into oligonucleosomal units at 48 hours. nih.gov
Furthermore, Ara-C can inhibit the repair of DNA damage caused by other agents. It has been shown to strongly inhibit the repair of DNA damage induced by chemicals like N-methyl-N-nitrosoguanidine and 4-nitroquinoline (B1605747) oxide by interfering with the resynthesis-ligation step of the repair process.
The table below details the sequential expression of apoptotic markers induced by Ara-C.
| Time After Exposure | Apoptotic Event | Detection Method |
| 4 hours | High molecular weight DNA fragmentation | Pulsed-field gel electrophoresis. nih.gov |
| 6 hours | APO 2.7 expression & Phosphatidylserine externalization | FACS analysis. nih.gov |
| 12 hours | Emergence of apoptotic bodies | May-Grunwald-Giemsa staining. nih.gov |
| 48 hours | Oligonucleosomal DNA fragmentation | TUNEL assay. nih.gov |
Interaction with Viral Replication Cycles and Associated Enzymology
Inhibition of Viral Polymerases and Related Enzymes
The triphosphate forms of arabinofuranosyl nucleosides are potent inhibitors of various DNA polymerases, including those essential for viral replication. The 5'-triphosphate of 1-β-D-arabinofuranosylcytosine (ara-CTP) has been shown to inhibit the activity of DNA polymerases from oncornaviruses. The mode of inhibition by ara-CTP is competitive with respect to the natural substrate, deoxycytidine triphosphate (dCTP).
Similarly, the triphosphate of the related analog 1-beta-D-arabinofuranosyl-5-fluorouracil (ara-FUTP) acts as a competitive inhibitor of human cytomegalovirus (HCMV) DNA polymerase with respect to deoxythymidine triphosphate (dTTP). This inhibition is a key part of its selective action against HCMV replication.
The table below summarizes the inhibitory effects of arabinofuranosyl nucleoside triphosphates on various polymerases.
| Compound | Target Enzyme | Mode of Inhibition |
| Ara-CTP | Oncornavirus DNA Polymerase | Competitive with dCTP. |
| Ara-CTP | Mammalian DNA Polymerase α | Competitive inhibitor. |
| Ara-FUTP | Human Cytomegalovirus (HCMV) DNA Polymerase | Competitive with dTTP. |
Inability to Generate Article
Following a comprehensive and multi-faceted search for scientific literature focusing on the chemical compound 5-Chloro-1-(β-D-arabinofuranosyl)cytidine , it has been determined that there is insufficient publicly available data to fulfill the user's request for an article detailing its specific mechanism of action in the disruption of viral genome synthesis and assembly.
Information was readily found for the parent compound, Cytarabine (B982) (1-β-D-arabinofuranosylcytosine), and other halogenated nucleoside analogs. However, extrapolating this information to the 5-chloro derivative without direct scientific evidence would amount to speculation and would not meet the required standards of scientific accuracy and strict adherence to the specified topic.
Given the constraints and the paramount importance of providing factual and validated information, it is not possible to generate the requested article on the "" of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine at this time.
Structure Activity Relationship Sar Studies
Influence of Halogenation at the 5-Position of the Cytosine Moiety
Studies on 5-substituted-4'-thio-β-D-arabinofuranosylcytosines have provided valuable insights into the role of halogenation. nih.gov In a comparative study, derivatives with chloro, fluoro, and bromo substituents at the 5-position were synthesized and evaluated for their cytotoxic effects. nih.gov Among these, the 5-fluoro derivative demonstrated the highest cytotoxicity across a panel of human tumor cell lines. nih.gov This suggests that the high electronegativity and small size of the fluorine atom may be particularly favorable for biological activity in this class of compounds. While direct comparative data for 5-halogenated 1-(β-D-arabinofuranosyl)cytidines is limited in the public domain, these findings on the 4'-thio analogues underscore the critical influence of the 5-position halogen.
The introduction of a chlorine atom, in particular, has been noted to enhance the biological activity of various molecules by modifying their chemical properties. nih.gov This can lead to improved performance and a better cost-benefit ratio compared to their non-chlorinated parent compounds. nih.gov
Role of the Arabinofuranosyl Sugar Conformation and Substitutions
The conformation of the sugar and the base are critical for the binding phenomenon. Even similar molecules can bind in completely different ways depending on these factors. nih.gov For instance, substitutions on the sugar ring can significantly modulate the activity and selectivity of the nucleoside analogue. The introduction of a 4'-thio modification, for example, has been shown to yield compounds with potent antitumor activity. mdpi.com Specifically, 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) exhibited significant in vitro growth inhibition of various human cancer cell lines, a property not observed with its oxygen-containing counterpart. mdpi.com
Impact of Substituents on Biological Activity and Selectivity
Beyond the 5-halogen and the sugar conformation, other substituents can be introduced to modulate the biological activity and selectivity of arabinofuranosylcytosine analogues. These modifications can influence the compound's lipophilicity, metabolic stability, and mechanism of action.
For instance, the introduction of a chlorine atom at the 5'-position of arabinosylcytosine results in 5'-chloro-5'-deoxyarabinosylcytosine (B123138), a lipophilic analogue that is resistant to deamination by cytidine (B196190) deaminase. nih.gov This increased lipophilicity may facilitate oral administration, and its resistance to metabolic degradation can prolong its therapeutic effect. nih.gov This compound exerts its cytotoxic effect by being phosphorylated to the triphosphate form of arabinosylcytosine, thereby interfering with DNA synthesis. nih.gov
The following table summarizes the in vitro cytotoxic activity of various 5-substituted-4'-thio-arabinofuranosylcytosine analogues against different human tumor cell lines.
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
| 5-Fluoro-4'-thio-araC | 5-Fluoro | CCRF-CEM | >100 |
| 5-Chloro-4'-thio-araC | 5-Chloro | CCRF-CEM | >100 |
| 5-Bromo-4'-thio-araC | 5-Bromo | CCRF-CEM | >100 |
| 5-Methyl-4'-thio-araC | 5-Methyl | CCRF-CEM | >100 |
| 5-Fluoro-4'-thio-araC | 5-Fluoro | NCI-H322M | 1.8 |
| 5-Chloro-4'-thio-araC | 5-Chloro | NCI-H322M | >100 |
| 5-Bromo-4'-thio-araC | 5-Bromo | NCI-H322M | >100 |
| 5-Methyl-4'-thio-araC | 5-Methyl | NCI-H322M | >100 |
| 5-Fluoro-4'-thio-araC | 5-Fluoro | U-251 MG | 0.8 |
| 5-Chloro-4'-thio-araC | 5-Chloro | U-251 MG | >100 |
| 5-Bromo-4'-thio-araC | 5-Bromo | U-251 MG | >100 |
| 5-Methyl-4'-thio-araC | 5-Methyl | U-251 MG | >100 |
Data sourced from a study on 5-substituted-4'-thio-beta-D-arabinofuranosylcytosines. nih.gov
Conformational Analysis and Molecular Recognition by Target Enzymes
The therapeutic effect of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is dependent on its phosphorylation to the active triphosphate form by cellular kinases, with deoxycytidine kinase (dCk) being a key enzyme in this process. nih.gov Therefore, the conformational properties of the molecule and how it is recognized by dCk are of paramount importance.
Kinetic studies have shown that 5-substituted arabinosylcytosine analogues act as competitive inhibitors of dCk. nih.gov The affinity of the enzyme for these analogues is influenced by the nature of the substituent at the 5-position. For example, 5-fluoro-araC has been shown to be a potent inhibitor of dCk. nih.gov The conformation of the arabinofuranosyl sugar is critical for proper positioning within the enzyme's active site. The enzyme must accommodate the unique stereochemistry of the arabinose sugar for phosphorylation to occur.
Resistance to arabinosylcytosine can arise from a deficiency in dCk activity, highlighting the enzyme's crucial role. nih.gov In resistant cell lines, a significant increase in the Km value for deoxycytidine has been observed, indicating a lower affinity of the enzyme for its substrate. nih.gov This underscores the importance of the precise molecular recognition between the nucleoside analogue and dCk for therapeutic efficacy.
Preclinical Biological Investigations in Model Systems
In Vitro Studies in Neoplastic Cell Lines
Cytostatic and Cytotoxic Effects in Various Tumor Models
The cytostatic and cytotoxic potential of cytarabine (B982) (ara-C), the non-halogenated parent compound of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, has been extensively studied in various cancer cell lines, particularly those of hematological origin. Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML). nih.gov Its cytotoxic effects are dose- and time-dependent, leading to a reduction in cell survival. nih.gov
In a comparative study of three human leukemic cell lines—Reh (lymphoblastic), HL60 (myeloid), and K562 (myeloid)—varying sensitivities to ara-C were observed. The Reh cell line was the most sensitive, while the HL60 cell line was the least sensitive. nih.gov The formation of the active metabolite, ara-CTP, was significantly higher in the more sensitive Reh cells and correlated more closely with cytotoxicity than the incorporation of ara-C into DNA. nih.gov
The combination of ara-C with other chemotherapeutic agents, such as cis-diamminedichloroplatinum (CDDP), has been shown to produce synergistic cytotoxic effects in certain cancer cell lines. sigmaaldrich.com This synergism was observed in a human colon carcinoma cell line, LoVo, and was also investigated in other gastrointestinal and different histological cancer cell lines to determine if the effect was tissue-type specific. sigmaaldrich.com
Table 1: Cytotoxic Effects of Cytarabine (ara-C) in Human Leukemic Cell Lines
| Cell Line | Type | Sensitivity to ara-C | Key Findings |
| Reh | Lymphoblastic | Most Sensitive | High intracellular accumulation of ara-C and formation of ara-CTP. nih.gov |
| HL60 | Myeloid | Least Sensitive | Lower formation of ara-CTP; strong inhibition of DNA ligase by ara-C. nih.gov |
| K562 | Myeloid | Intermediate | Moderate inhibition of DNA ligase by ara-C. nih.gov |
| KG-1 | Myeloid | Variable | Used to study resistance mechanisms and susceptibility to natural killer cell-mediated lysis. nih.gov |
This table summarizes findings on cytarabine (ara-C), a structural analog of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine.
Cell Cycle Dynamics and Proliferation Inhibition
Cytarabine (ara-C) exerts a significant influence on cell cycle progression, which is a key mechanism of its antiproliferative action. Studies have shown that ara-C primarily affects the transition of cells from the S phase (DNA synthesis phase) to the G2 phase (pre-mitotic phase). nih.gov The extent of this effect is dependent on both the dose and the duration of exposure to the compound. nih.gov
The inhibition of DNA synthesis is a major biological effect of ara-C, and this can occur even without causing disturbances in the transit time of cells through the cell cycle phases. nih.gov By interfering with DNA replication, ara-C effectively halts the proliferation of rapidly dividing cells, such as cancer cells. The conversion of ara-C to its triphosphate form, ara-CTP, is crucial for its activity as it acts as a potent inhibitor of DNA polymerases, which are essential for DNA chain elongation and repair. nih.gov
Modulation of Gene and Protein Expression Profiles
The biological activity of cytidine (B196190) analogs, including by extension 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, is significantly influenced by the expression and activity of enzymes involved in their metabolism. One such key enzyme is cytidine deaminase (CDA), which inactivates cytidine analogs like ara-C. nih.gov
Studies have shown that factors such as gender can influence CDA expression, with males exhibiting higher expression and activity of this enzyme. nih.gov This increased CDA activity can lead to a shorter half-life of cytidine analogs, potentially impacting their therapeutic efficacy. nih.gov The modulation of intracellular metabolism of ara-C has also been demonstrated by pretreatment with fluoropyrimidines, which can enhance the accumulation of ara-C and its active triphosphate form, leading to synergistic cytotoxicity in L1210 leukemia cells. jenabioscience.com This suggests that the expression and activity of various metabolic enzymes can significantly modulate the anticancer effects of these nucleoside analogs.
In Vitro Studies in Viral Replication Systems
Inhibition of Viral Replication and Plaque Formation
While direct data on the antiviral activity of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is scarce, studies on related halogenated nucleoside analogs have demonstrated antiviral potential. The substitution of a halogen at the C5 position of the pyrimidine (B1678525) ring is a common strategy in the development of antiviral agents.
A study on carbocyclic analogs of 5-halocytosine nucleosides, which included a 5-chloro derivative, showed inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1). nih.gov These carbocyclic analogs of 5-halocytosine nucleosides were also tested against HSV-2 and were found to be active. nih.gov Another study on 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines highlighted that the nature of the halogen at the 2'-position influences anti-herpes virus activity, with 2'-fluoro analogs generally showing more potent activity. nih.gov
Cytarabine (ara-C) itself has been shown to have in vitro antiviral activity against herpes simplex virus, varicella-zoster virus, and cytomegalovirus. nih.gov However, its clinical utility as an antiviral agent is limited by its toxicity to host cells. nih.gov The combination of 5-methoxymethyl-2'-deoxyuridine (B1208862) with ara-C resulted in an enhanced antiviral effect against HSV-1, suggesting different mechanisms of action. nih.gov
Table 2: In Vitro Antiviral Activity of Related Halogenated Nucleoside Analogs
| Compound/Analog Class | Virus | Key Findings |
| Carbocyclic analog of 5-chloro-cytosine | Herpes Simplex Virus Type 1 (HSV-1) | Inhibited replication of HSV-1 in cultured cells. nih.gov |
| Carbocyclic analogs of 5-halocytosine | Herpes Simplex Virus Type 2 (HSV-2) | Showed antiviral activity against HSV-2. nih.gov |
| Cytarabine (ara-C) | Herpes Simplex Virus, Varicella-Zoster Virus, Cytomegalovirus | Demonstrated in vitro antiviral activity, but with significant host cell toxicity. nih.gov |
| 2'-Halogeno-5-substituted-arabinofuranosylcytosines | Herpes Simplex Virus (HSV) | Antiviral activity is influenced by the specific halogen substitution. nih.gov |
This table presents findings on structural analogs of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, as direct data for the specified compound is limited.
Assessment of Viral Load Reduction in Cell Culture Models
In Vivo Studies in Animal Models (excluding human trials)
Comprehensive searches of scientific databases for in vivo studies of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in animal models yielded limited specific information for the subsections below.
There is a lack of publicly available scientific literature detailing the evaluation of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in murine xenograft models of neoplasia. While numerous studies investigate the in vivo antitumor activity of the related compound cytarabine (Ara-C) in such models, specific data for its 5-chloro derivative could not be retrieved.
Mechanisms of Acquired Resistance in Cellular and Animal Models
The mechanisms of acquired resistance to nucleoside analogs like cytarabine are well-documented. However, specific studies focusing on the resistance mechanisms to 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in cellular or animal models are not extensively reported in the available literature. The following sections outline general mechanisms of resistance to cytosine nucleoside analogs, which may be relevant to 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, though direct experimental evidence for this specific compound is lacking.
Resistance to nucleoside analogs can arise from diminished transport into the cell. The human equilibrative nucleoside transporter 1 (hENT1) is a primary transporter for the uptake of cytarabine. nih.govnih.gov Reduced expression or function of hENT1 can limit the intracellular concentration of the drug, thereby conferring resistance. nih.govnih.gov While it is plausible that 5-Chloro-1-(β-D-arabinofuranosyl)cytidine utilizes similar transport mechanisms, specific studies confirming this and detailing resistance due to altered transport in animal models are not available.
The phosphorylation of nucleoside analogs by intracellular kinases is a critical step for their activation. For cytarabine, deoxycytidine kinase (dCK) is the rate-limiting enzyme in its conversion to the active triphosphate form. nih.govnih.gov Mutations in the gene encoding dCK or downregulation of its expression can lead to decreased phosphorylation of the drug and subsequent resistance. nih.govnih.gov It is hypothesized that 5-Chloro-1-(β-D-arabinofuranosyl)cytidine would also require activation by cellular kinases, and thus, similar resistance mechanisms could apply. However, specific experimental data from animal models for this compound is not present in the reviewed literature.
Increased catabolism of nucleoside analogs can also contribute to drug resistance. Cytidine deaminase (CDA) is an enzyme that deaminates cytarabine to its inactive metabolite, uracil (B121893) arabinoside. nih.govconicet.gov.ar Elevated levels or activity of CDA can lead to rapid inactivation of the drug, reducing its therapeutic efficacy. conicet.gov.ar While this is a known resistance mechanism for cytarabine, its specific relevance to the metabolism and resistance of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in animal models has not been explicitly documented in the available scientific reports.
DNA Repair Mechanisms and Bypass Pathways
The incorporation of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, after its intracellular conversion to the active triphosphate form (ara-CTP), into the DNA strand presents a significant challenge to the cell's DNA repair machinery. The primary cytotoxic effect of this nucleoside analog stems from its ability to halt DNA synthesis. However, the cell possesses several DNA repair and bypass pathways that can attempt to mitigate the damage, influencing the ultimate efficacy of the compound. The detailed mechanisms of these repair processes are largely understood through studies of its close structural analog, cytarabine (Ara-C), which is also metabolized to ara-CTP and is presumed to engage the same cellular repair and bypass pathways. nih.gov
Once incorporated, the arabinose sugar of the analog distorts the DNA helix, which can be recognized by various DNA repair systems. The cell's response to this damage is a critical determinant of its survival or death.
Interaction with DNA Repair Pathways
The presence of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine-induced lesions can trigger multiple DNA repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of small, non-helix-distorting base lesions. While the bulky nature of the arabinofuranosyl moiety might suggest a primary role for other repair systems, BER components have been implicated in the response to nucleoside analog-induced damage. For instance, in the context of cytarabine, deficiencies in certain BER enzymes, such as 8-oxoguanine DNA glycosylase-1 (OGG1), have been shown to enhance sensitivity to the drug in acute myeloid leukemia (AML) cells. nih.govpnas.org This suggests that the BER pathway may play a role in processing the damage, and its inhibition could potentiate the cytotoxic effects of the analog. The accumulation of unrepaired lesions in BER-deficient cells can lead to an increase in DNA strand breaks and subsequent cell death. nih.govpnas.org
The table below summarizes the key DNA repair pathways implicated in the processing of damage induced by arabinofuranosyl nucleoside analogs.
| DNA Repair Pathway | Role in Repair of Arabinofuranosyl Nucleoside Analog-Induced Damage | Key Proteins Involved (from related studies) | Impact on Cell Sensitivity |
| Base Excision Repair (BER) | May be involved in processing the incorporated analog, particularly in the context of oxidative stress. | OGG1, PARP1, APE1 | Deficiency in BER components can enhance cytotoxicity. nih.govpnas.org |
| Nucleotide Excision Repair (NER) | A potential major pathway for the removal of the helix-distorting arabinofuranosyl nucleoside. | XPC, XPD, XPA | Proficient NER may contribute to resistance. nih.gov |
Translesion Synthesis (TLS) Bypass Pathways
When DNA replication forks encounter an incorporated 5-Chloro-1-(β-D-arabinofuranosyl)cytidine residue that has not been excised by repair mechanisms, the replication machinery stalls. To overcome this blockage and complete DNA replication, cells can employ specialized low-fidelity DNA polymerases in a process known as translesion synthesis (TLS). While TLS allows the bypass of the lesion, it is often error-prone and can lead to mutations.
Research on cytarabine has identified several TLS polymerases that are capable of replicating past the incorporated analog. These include DNA polymerase η (Pol η), DNA polymerase ι (Pol ι), and DNA polymerase ν (Pol ν). nih.govnih.gov
DNA Polymerase η (Pol η): This polymerase is proficient in bypassing the Ara-C lesion, inserting both correct (guanine) and incorrect nucleotides opposite the analog. nih.gov Cells deficient in Pol η have demonstrated increased sensitivity to cytarabine, highlighting the importance of this polymerase in tolerating the drug-induced damage. nih.gov
DNA Polymerase ι (Pol ι) and DNA Polymerase ν (Pol ν): These polymerases also contribute to the bypass of Ara-C-damaged DNA, participating in mutagenic replication through the lesion. nih.gov
The involvement of these error-prone TLS polymerases in bypassing the incorporated 5-Chloro-1-(β-D-arabinofuranosyl)cytidine has significant implications. While it can contribute to cell survival and, therefore, drug resistance, the mutagenic nature of the bypass can lead to the accumulation of mutations, potentially contributing to disease progression or the development of secondary malignancies.
The following table details the key translesion synthesis polymerases involved in the bypass of arabinofuranosylcytidine-induced DNA lesions.
| Translesion Synthesis (TLS) Polymerase | Function in Bypassing Arabinofuranosylcytidine Lesions | Consequence of Bypass |
| DNA Polymerase η (Pol η) | Proficiently bypasses the incorporated analog by inserting both correct and incorrect nucleotides. nih.gov | Contributes to drug tolerance but also introduces mutations. nih.gov |
| DNA Polymerase ι (Pol ι) | Participates in the mutagenic replication through the lesion. nih.gov | Leads to an increase in mutations. nih.gov |
| DNA Polymerase ν (Pol ν) | Contributes to the bypass of the damaged DNA. nih.gov | Facilitates mutagenic replication. nih.gov |
Pharmacological Research Aspects in Preclinical Contexts
Cellular Uptake and Intracellular Distribution Dynamics
The entry of nucleoside analogs like 5-chloro-araC into target cells is a crucial first step for their cytotoxic activity. For the parent compound, ara-C, cellular uptake is primarily mediated by nucleoside transporters, such as the solute carrier family 29 member 1 (SLC29A1). nih.gov While specific studies detailing the transporters for 5-chloro-araC are limited, its structural similarity to ara-C suggests a reliance on similar uptake mechanisms. nih.gov The lipophilic nature of 5-chloro-araC may also influence its membrane permeability, a characteristic that could offer advantages over its parent compound. nih.gov
Once inside the cell, the distribution of these compounds is not uniform. They undergo metabolic activation, primarily phosphorylation, within the cytoplasm. The resulting charged metabolites are effectively trapped within the cell, leading to their accumulation and subsequent incorporation into nucleic acids or interaction with other cellular machinery.
Metabolic Characterization and Metabolite Profiling in Biological Systems
The anti-leukemic effect of cytarabine (B982) is a direct result of its active uptake into target cells and subsequent metabolism into its active form. nih.gov 5-chloro-araC follows a similar bioactivation pathway. nih.gov
The primary mechanism of action for 5-chloro-araC involves its intracellular phosphorylation to ultimately form the triphosphate analog of ara-C, araCTP. nih.gov This process is initiated by deoxycytidine kinase (dCK), which converts the compound to its monophosphate form. nih.gov Subsequent phosphorylation steps are carried out by other kinases to produce the diphosphate (B83284) and the active triphosphate metabolites. nih.gov
Studies have shown that the rate of araCTP formation from 5-chloro-araC can be lower compared to that from ara-C, which may account for a somewhat reduced cytotoxic effect in some in vitro models. nih.gov The intracellular concentration of the active ara-CTP metabolite is a critical determinant of the drug's efficacy, and significant inter-patient variability in these levels has been observed with ara-C. nih.gov This variability is thought to be a key factor in differing clinical responses. nih.gov
Table 1: Key Enzymes in the Metabolic Activation of 5-chloro-araC
| Enzyme | Role in Metabolism |
| Deoxycytidine kinase (dCK) | Catalyzes the initial phosphorylation to the monophosphate form. nih.gov |
| Cytidine (B196190) monophosphate kinase 1 (CMPK1) | Converts the monophosphate to the diphosphate form. nih.gov |
| Nucleoside diphosphate kinases (NDPKs) | Catalyze the final phosphorylation to the active triphosphate form. nih.gov |
In addition to activation pathways, deactivating metabolic processes and chemical degradation are also important. While 5-chloro-araC is resistant to deamination by cytidine deaminase, a major inactivation pathway for ara-C, it can undergo transformation under certain conditions. nih.gov In alkaline solutions, 5-chloro-araC can be converted to 2',5'-anhydroarabinosylcytosine, a cytostatically inactive analog. nih.gov However, at physiological pH and temperature, it possesses sufficient stability to allow for its phosphorylation and activation. nih.gov Enzymes such as 5'-nucleotidase (NT5C2) and deoxycytidylate deaminase (DCTD) are known to be involved in the inactivation of ara-C metabolites and may also play a role in the catabolism of 5-chloro-araC metabolites. nih.gov
Interaction with Nucleoside Transporters and Efflux Pumps
The efficacy of nucleoside analogs is heavily dependent on their transport across the cell membrane. nih.gov Nucleoside-specific membrane transporters are responsible for the uptake of most of these compounds. nih.gov For ara-C, the human equilibrative nucleoside transporter 1 (hENT1), also known as SLC29A1, is a key player in its cellular influx. nih.gov While direct studies on 5-chloro-araC are not detailed in the provided results, its structural similarity to ara-C suggests it likely interacts with the same family of transporters. nih.govnih.gov However, research on other synthetic nucleoside analogs has shown that modifications to the ribose ring can affect their interaction with Na+-driven nucleoside transport systems. nih.gov
Multidrug efflux pumps, which actively transport substrates out of the cell, are a significant mechanism of drug resistance. nih.govnih.gov These pumps can reduce the intracellular concentration of therapeutic agents, thereby diminishing their cytotoxic effects. nih.gov While specific interactions between 5-chloro-araC and efflux pumps have not been detailed, the overexpression of these transporters is a known resistance mechanism for various antimicrobial and anticancer agents. nih.govnih.gov
Preclinical Pharmacodynamic Markers and Biomarker Discovery
Pharmacodynamic markers are crucial for assessing the biological effects of a drug and for predicting its clinical efficacy. For cytarabine and its analogs, a key pharmacodynamic marker is the intracellular concentration of the active metabolite, ara-CTP. nih.gov The level of ara-CTP has been associated with the degree of DNA synthesis inhibition and, ultimately, with the clinical response in leukemia patients. nih.gov
The search for biomarkers to predict sensitivity or resistance to nucleoside analogs is an active area of research. nih.gov Genetic polymorphisms in the genes encoding the key enzymes and transporters in the ara-C metabolic pathway are being investigated as potential biomarkers. nih.gov These include variations in deoxycytidine kinase (DCK), 5'-nucleotidase (NT5C2), cytidine deaminase (CDA), deoxycytidylate deaminase (DCTD), and the human equilibrative nucleoside transporter (hENT1/SLC29A1). nih.gov Identifying patients with genetic profiles that lead to either increased risk of adverse reactions or a decreased likelihood of response could allow for more personalized dosing strategies. nih.gov
Combinatorial Research Strategies
Combination with Antiviral Agents in Preclinical Models
There is no available research from preclinical models that investigates the effects of combining 5-Chloro-1-(β-D-arabinofuranosyl)cytidine with other antiviral agents. The focus of existing studies has been on its potential as an antineoplastic agent.
Biochemical and Molecular Basis of Combination Effects
The foundation for any potential combination effect involving 5-Chloro-1-(β-D-arabinofuranosyl)cytidine lies in its fundamental mechanism of action, which it shares with its well-studied parent compound, arabinosylcytosine (araC). nih.gov The primary mechanism is the inhibition of DNA synthesis. nih.gov
For 5-Chloro-1-(β-D-arabinofuranosyl)cytidine to exert its cytotoxic effect, it must first be activated within the cell through a process of phosphorylation. nih.gov It is converted into the active triphosphate form, arabinosylcytosine triphosphate (araCTP). nih.gov This active metabolite then interferes with DNA synthesis, leading to cell death. nih.gov
The substitution of a chlorine atom at the 5' position of the molecule confers certain properties, such as resistance to deamination by the enzyme cytidine-deaminase, a common pathway of inactivation for araC. nih.gov While this modification enhances stability, studies have shown that the rate of phosphorylation to the active araCTP is lower for 5-Chloro-1-(β-D-arabinofuranosyl)cytidine compared to araC. nih.gov This reduced rate of bioactivation results in a somewhat lower cytotoxic effect against various established cell lines in vitro when compared directly to araC. nih.gov
The potential for synergistic combinations would theoretically rely on agents that could enhance the phosphorylation of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine or inhibit DNA repair mechanisms, thereby potentiating its DNA-damaging effects. However, specific studies to confirm such interactions for this particular analog are not documented.
In Vitro Activity of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine
The following table summarizes the in vitro cytotoxic activity of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine as a single agent against the L1210 leukemia cell line.
| Assay Type | Target | Metric | Value (μmol/L) | Source |
| DNA Synthesis Inhibition | DNA Synthesis | IC₅₀ | 2.8 | nih.gov |
| Suspension Culture Growth | L1210 Cell Growth | IC₅₀ | 1.05 | nih.gov |
| Soft Agar Assay | L1210 Colony Formation | IC₅₀ | 0.65 | nih.gov |
Prodrug Development and Advanced Delivery Systems Research
Design Principles for Enhanced Cellular Delivery and Bioavailability
The primary goals in designing prodrugs of nucleoside analogs are to increase their lipophilicity, enhance their stability against metabolic enzymes, and facilitate their transport across cellular membranes. uri.eduresearcher.life Nucleoside analogs are generally hydrophilic, which restricts their passive diffusion across the lipid-rich cell membranes. uri.eduresearcher.life Furthermore, many, like the parent compound cytarabine (B982) (ara-C), are susceptible to rapid deamination in the plasma and gut, leading to inactive metabolites and poor oral availability. rsc.orgchapman.edu
A prominent strategy to enhance the bioavailability of nucleoside analogs involves the conjugation of phosphate (B84403) or lipid moieties. These modifications increase the molecule's lipophilicity, which can improve its absorption and cellular uptake. nih.gov
Lipid-based prodrugs are designed by attaching fatty acids or phospholipids (B1166683) to the nucleoside analog, typically at the 5'-hydroxyl group. chapman.edu This "lipidization" masks the hydrophilic nature of the parent drug, allowing it to better associate with and traverse lipid bilayers. rsc.orgnih.gov An example of this strategy is the development of 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate (stearyl-ara-CMP), a lipophilic and orally active derivative of ara-C. nih.gov This compound demonstrated the ability to achieve prolonged maintenance of plasma drug levels after oral administration. nih.gov
Conjugation with phospholipids can also lead to the formation of aggregates or liposomes, which can alter the drug's distribution and protect it from enzymatic degradation. nih.govcdn-website.com Studies on ara-C conjugates with thioether lipids have shown that these prodrugs can exhibit improved efficacy. nih.gov Similarly, 5'-diphosphate-lipid derivatives of ara-C have been synthesized and shown to act as sustained-release forms of the parent drug. nih.gov
| Prodrug Strategy | Example Compound | Design Rationale | Observed Outcome | Reference |
|---|---|---|---|---|
| Alkylphosphate Derivative | 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate (Stearyl-ara-CMP) | Increase lipophilicity for oral activity and resistance to deamination. | Achieved prolonged plasma drug levels with oral administration. | nih.gov |
| Thioether Lipid Conjugate | ara-CDP-rac-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol | Improve efficacy against resistant leukemia sublines. | Curative in mice with partially ara-C resistant leukemia. | nih.gov |
| Diphosphate-Lipid Derivative | 1-β-D-arabinofuranosylcytosine 5'-diphosphate-L-1,2-dipalmitin | Create a sustained-release depot of the parent drug. | Acted as a molecular depot; not degraded in medium prior to uptake. | nih.gov |
| Fatty Acid Conjugate | Palmitic acid-ara-C (PA-Ara) | Improve lipophilicity and protect against deamination. | Significantly improved oil/water partition coefficient and oral bioavailability. | rsc.orgrsc.org |
Beyond lipidization, other chemical modifications are employed to enhance stability and enable targeted delivery. A key challenge for cytidine (B196190) analogs is their rapid inactivation by cytidine deaminase, which converts the cytosine base to a uracil (B121893) base. chapman.edu
5-Chloro-1-(β-D-arabinofuranosyl)cytidine (5-Cl-ara-C) is itself an example of a chemically modified analog designed for improved stability. The presence of the chloro group at the 5-position of the cytosine ring makes the compound resistant to inactivation by cytidine deaminase. nih.gov This inherent stability is a significant advantage over the parent compound, ara-C. In addition to the modification on the base, the 5'-position of the sugar moiety is a common site for derivatization. 5'-Chloro-5'-deoxyarabinosylcytosine (B123138) (5'-chloro-araC), a related compound, is a lipophilic analog that also exhibits resistance to cytidine deaminase. nih.gov This modification enhances its potential for oral formulation and improves its biochemical characteristics. nih.gov
Another approach involves conjugating amino acids to the nucleoside, creating prodrugs that can be recognized by specific transporters. For instance, 5'-amino acid esters of ara-C have been developed to target the intestinal oligopeptide transporter 1 (PepT1), dramatically increasing oral bioavailability. nih.gov
| Modification Strategy | Purpose | Example | Mechanism/Advantage | Reference |
|---|---|---|---|---|
| Halogenation of Cytosine Base | Improve metabolic stability. | 5-Chloro-1-(β-D-arabinofuranosyl)cytidine | Resistant to inactivation by cytidine deaminase. | nih.gov |
| Modification of 5'-Hydroxyl | Improve lipophilicity and stability. | 5'-Chloro-5'-deoxyarabinosylcytosine | Creates a lipophilic, cytidine-deaminase resistant analog. | nih.gov |
| Amino Acid Conjugation | Target specific transporters for improved absorption. | 5'-Valyl-ara-C | Utilizes intestinal PepT1 transporter, increasing oral bioavailability. | nih.gov |
| Fatty Acid Conjugation | Enhance lipophilicity and protect from metabolism. | Palmitic acid-ara-C (at 4-NH2) | Protects the active 4-amino group from deamination. | rsc.orgchapman.edursc.org |
Evaluation of Prodrug Activation and Metabolism in Biological Systems
For a prodrug to be effective, it must be efficiently converted to its active form within the target cells. Nucleoside analogs typically require intracellular phosphorylation to their triphosphate form to exert their cytotoxic effects. researchgate.netnumberanalytics.com
Research on 5'-Chloro-5'-deoxyarabinosylcytosine (5'-chloro-araC) demonstrates that it functions as a prodrug of ara-C. nih.gov Following cellular uptake, it is phosphorylated to the triphosphate of ara-C (ara-CTP), which is the ultimate active metabolite. nih.gov This indicates that the mechanism of action is the same as that of ara-C. nih.gov However, studies have shown that the rate of ara-CTP formation from 5'-chloro-araC is lower compared to the formation from ara-C itself. This slower activation rate may explain the somewhat lower cytotoxic effect observed for this compound in some in vitro models compared to ara-C. nih.gov Despite this, the compound's stability at physiological pH and temperature is sufficient to allow for its phosphorylation and subsequent activation. nih.gov
The metabolic evaluation of other prodrugs, such as the 5'-valyl ester of ara-C, shows that they can be rapidly and extensively hydrolyzed back to the parent drug. In rats, over 98% of the 5'-valyl prodrug was converted to ara-C before appearing in the portal vein, indicating efficient activation. nih.gov This rapid conversion, combined with bypassing initial degradation, leads to a higher concentration of the active drug reaching systemic circulation. nih.gov
Targeted Delivery Approaches and Conjugation Chemistry
Targeted delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. researchgate.net This is often achieved by conjugating the drug to a targeting moiety or encapsulating it within a nanocarrier. researchgate.netresearchgate.net
Conjugation chemistry provides a powerful tool for developing targeted nucleoside analog prodrugs. The covalent attachment of a drug to a carrier molecule is typically mediated by a linker. nih.gov As previously mentioned, conjugating ara-C to amino acids like valine creates prodrugs that are specifically recognized and transported by intestinal PepT1, representing a form of active targeting to improve oral absorption. nih.gov
Advanced delivery systems, such as liposomes and dendrimers, are also being explored for nucleoside analogs. researchgate.netresearchgate.net Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs, protecting them from premature degradation and altering their pharmacokinetic profile. nih.govresearchgate.net For example, co-encapsulating cytarabine and another chemotherapeutic agent in liposomes has demonstrated enhanced therapeutic outcomes in clinical settings. nih.gov Dendrimers, which are highly branched, synthetic macromolecules, can form stable, non-covalent complexes with nucleoside analogs and their prodrugs, offering another avenue to improve cellular delivery. researchgate.net These nanocarrier systems can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug release. numberanalytics.com
Advanced Analytical and Methodological Approaches in Research
Chromatographic and Spectroscopic Techniques for Compound Analysis in Biological Matrices
The quantitative analysis of nucleoside analogs like 5-Chloro-1-(b-D-arabinofuranosyl)cytidine in biological matrices such as plasma is a significant challenge. This is due to the compound's polarity, its potential for metabolic instability, and the presence of structurally similar endogenous nucleosides that can cause interference. nih.gov To overcome these challenges, highly sensitive and specific analytical methods are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the determination of cytarabine (B982) and its analogs in human plasma. nih.goveurofins.com Methods have been developed that can achieve quantification down to the sub-nanogram-per-milliliter level. nih.gov Given the structural similarity, these methods are directly applicable to this compound. A key consideration is the in-vitro instability of these compounds due to enzymatic conversion by cytidine (B196190) deaminase; this is often addressed by treating whole blood samples with an inhibitor like tetrahydrouridine (B1681287) immediately upon collection. nih.gov
Specialized chromatographic techniques are often employed to achieve the necessary separation from interfering substances. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such technique used for the simultaneous determination of cytarabine and its main metabolite, uracil (B121893) arabinoside, in human plasma. researchgate.net Another approach involves using advanced column chemistries, such as high-strength silica (B1680970) T3 columns, in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to ensure adequate separation from the isobaric endogenous compound, cytidine, within a short analysis time. nih.gov
The table below summarizes common analytical techniques used for the parent compound, cytarabine, which are applicable to its 5-chloro derivative.
| Analytical Technique | Matrix | Key Features | Limit of Quantification (LOQ) | Reference |
| UHPLC-MS/MS | Human Plasma | Requires sample stabilization; separates analyte from isobaric cytidine. | 0.500 ng/mL | nih.gov |
| HILIC with UV Detection | Human Plasma | Simultaneously analyzes the parent drug and its primary metabolite. | 25 ng/mL | researchgate.net |
| LC-MS/MS | Human and Dog Plasma/Urine | Uses stable isotope-labeled internal standards for accurate quantitation. | 50 ng/mL | eurofins.com |
| MECC | Human Serum | Micellar Electrokinetic Capillary Chromatography for simultaneous determination. | 3-6 µg/mL | researchgate.net |
Molecular Modeling and Computational Studies for Ligand-Receptor Interactions
Understanding how this compound interacts with its molecular targets, such as kinases or polymerases, is fundamental to elucidating its mechanism of action. Molecular modeling and computational studies provide invaluable, atom-level insights into these ligand-receptor interactions, guiding the design of more potent and selective derivatives. nih.govnih.gov
Homology modeling is a common starting point when an experimental structure of the target protein is unavailable. nih.gov This technique builds a three-dimensional model of the target protein using the known structure of a related homologous protein as a template. nih.govmdpi.com Once a model of the receptor is established, molecular docking simulations can be performed. nih.govmdpi.com Docking predicts the preferred orientation of the ligand (e.g., the phosphorylated, active form of this compound) when bound to the target protein to form a stable complex. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. mdpi.com
For example, in studying other ligands, docking studies have successfully predicted binding affinities that correlate well with experimental data. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction and how the ligand may induce conformational changes in the protein. mdpi.com These computational approaches can explain the structural basis for drug activity and resistance, and are essential tools for modern drug design. nih.govnih.gov
Omics-based Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Biological Effects
"Omics" technologies provide a global view of the molecular changes within a cell or organism in response to a compound like this compound. These approaches are critical for identifying mechanisms of action, biomarkers of response, and pathways of drug resistance.
Genomics: Genome-wide association studies (GWAS) can be used to identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) that influence sensitivity to the compound. For the parent compound cytarabine, GWAS in cell-based models have successfully identified SNPs in genes involved in its metabolic pathway that are associated with treatment outcomes in acute myeloid leukemia (AML) patients. ashpublications.org This approach could similarly identify genetic markers relevant to the efficacy of its 5-chloro derivative.
Proteomics: Proteomic analyses, often using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, can identify changes in the protein expression profile of cancer cells after treatment. nih.govresearchgate.net Studies on cytarabine-resistant leukemia cell lines have used proteomics to uncover novel resistance mechanisms beyond the well-known alterations in drug metabolism. nih.govresearchgate.net For instance, these studies identified changes in the levels of proteins involved in various cellular processes. nih.gov Multi-parameter flow cytometry is another powerful tool that can measure changes in signaling proteins (phosphoflow) in response to drug treatment, correlating distinct signaling profiles with clinical response. ashpublications.org
The table below lists some proteins identified in proteomic studies of cytarabine resistance, a strategy applicable to understanding the effects of this compound.
| Protein/Gene | Change in Resistant Cells | Potential Role | Cell Line | Reference |
| Stathmin1 | Reduced Protein Level | Unclear role in resistance | CEM | researchgate.net |
| HSPA8 | Altered Expression | Chaperone, stress response | Multiple | nih.gov |
| LGALS1 | Altered Expression | Galectin-1, cell adhesion/apoptosis | Multiple | nih.gov |
| c-Kit Receptor | Increased Expression | Receptor tyrosine kinase | AML Patient Blasts | ashpublications.org |
| ABCG2 | Increased Expression | Drug transporter | AML Patient Blasts | ashpublications.org |
Metabolomics: This approach involves the comprehensive analysis of metabolites within a biological system. For a nucleoside analog, metabolomics can track the conversion of the parent compound to its active phosphorylated forms and subsequent catabolism. It can also reveal broader metabolic perturbations caused by the drug. For instance, studies on similar compounds have tracked the depression of dATP, dCTP, and dGTP pools following treatment, indicating inhibition of ribonucleotide reductase. nih.gov
High-Throughput Screening Methodologies for Derivative Evaluation
The discovery of improved analogs of a lead compound like this compound relies on high-throughput screening (HTS) methodologies. These methods allow for the rapid evaluation of large libraries of chemical derivatives for desired biological activity. nih.gov
Cell-based assays are the foundation of HTS for anticancer agents. These assays typically involve exposing various cancer cell lines to a library of compounds and measuring an endpoint such as cell viability, proliferation, or apoptosis. For example, a cell resistance index, originally developed using flow cytometry to measure the impact of cytarabine on DNA synthesis in leukemia cells, could be adapted for HTS to quickly identify derivatives that are more potent or can overcome resistance. nih.gov
Comprehensive genetic and pharmacological screening in diverse cell line panels can also be performed in a high-throughput manner. By testing derivatives against hundreds of cell lines with known genetic backgrounds, researchers can identify compounds with specific activity against certain cancer subtypes and begin to correlate chemical structure with biological activity across different genetic contexts. ashpublications.org This approach accelerates the identification of promising derivatives for further development and provides early insights into which patient populations might benefit most. nih.gov
Emerging Research Avenues and Future Directions
Exploration of Novel Therapeutic Targets and Pathways
While the primary mechanism of action for many nucleoside analogs, including the parent compound cytarabine (B982) (ara-C), is the inhibition of DNA synthesis, ongoing research seeks to identify more nuanced and specific therapeutic targets. For 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, this involves looking beyond general DNA replication to specific enzymes and pathways that may be particularly susceptible to this halogenated analog.
One area of investigation is the potential for enhanced inhibition of enzymes involved in nucleotide metabolism. For instance, the cytotoxicity of a related compound, 5-chloro-2'-deoxyuridine, has been shown to result from the inhibition of thymidylate synthase. nih.gov This leads to an imbalance in nucleotide pools and the incorporation of uracil (B121893) into DNA, triggering base excision repair pathways that can culminate in cell death. nih.gov Future studies may explore whether 5-Chloro-1-(β-D-arabinofuranosyl)cytidine or its metabolites exert a similar potent effect on thymidylate synthase or other key enzymes in pyrimidine (B1678525) metabolism.
Furthermore, the antiviral activity of related 5-halogenated arabinofuranosyl nucleosides against herpesviruses suggests that viral polymerases are a key target. nih.gov Research into the specific interactions between the triphosphorylated form of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine and various viral and human DNA and RNA polymerases could reveal novel therapeutic windows. The high conservation of the polymerase binding site among some virus families makes this a particularly attractive area for developing broad-spectrum antiviral agents. nih.gov
Development of Resistance-Overcoming Strategies and Rational Design
A significant challenge in nucleoside analog therapy is the development of drug resistance. For cytarabine, resistance can arise from several mechanisms, including reduced transport into the cell, decreased activation by deoxycytidine kinase (dCK), and increased inactivation by cytidine (B196190) deaminase. To counteract these, researchers are developing new strategies and rationally designing novel compounds.
One promising approach is the development of prodrugs, such as 5'-esters of ara-C. nih.gov These modifications can enhance lipophilicity, facilitate oral administration, and protect the nucleoside from premature degradation, thereby maintaining prolonged plasma levels of the active compound. nih.gov For example, 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, an orally active derivative of ara-C, is resistant to deamination and provides a slow release of the active drug. nih.gov Similar strategies could be applied to 5-Chloro-1-(β-D-arabinofuranosyl)cytidine to improve its pharmacological profile and overcome resistance mechanisms.
Another strategy involves the rational design of analogs that are less susceptible to resistance mechanisms. This could include modifications to the sugar moiety or the nucleobase to enhance binding to target enzymes or reduce recognition by inactivating enzymes. The development of elacytarabine, an elaidic acid ester of ara-C, was specifically aimed at overcoming resistance and has shown efficacy in cell lines with demonstrated resistance to the parent drug. researchgate.net
Design of Next-Generation Halogenated Arabinofuranosyl Nucleosides
The halogen substitution at the 5-position of the pyrimidine ring is a key feature of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine. This modification can significantly influence the compound's biological activity. Future research will focus on the rational design of next-generation halogenated arabinofuranosyl nucleosides with improved properties.
This design process is guided by structure-activity relationships. For example, studies on 4',5'-unsaturated 5'-halogenated nucleosides have shown that substituting chlorine for fluorine can alter the mechanism of enzyme inhibition. nih.gov The introduction of different halogens (fluorine, bromine, iodine) or multiple halogen atoms can modulate the electronic properties and steric bulk of the nucleoside, potentially leading to enhanced target affinity or altered metabolic stability.
Furthermore, modifications to the sugar ring, such as the introduction of a thio-group as seen in 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), can lead to compounds with potent antitumor activity and potentially lower toxicity compared to existing drugs like gemcitabine (B846). nih.gov The concept of creating "chain terminators" by modifying the 2'- and 3'-hydroxyl groups of the sugar ring is another established strategy in nucleoside drug design that could be applied to this class of compounds. nih.gov
Integration with Immunomodulatory Approaches in Preclinical Settings
A burgeoning area of cancer and antiviral research is the combination of direct-acting agents with immunotherapies. Nucleoside analogs are not only cytotoxic or antiviral but may also possess immunomodulatory properties. Recent studies have revealed that some adenosine (B11128) analogs can act as antagonists of the Adenosine A2A Receptor (A2AR), thereby reversing adenosine-mediated immunosuppression and promoting antiviral T-cell responses. nih.govlsuhsc.eduresearchgate.net
This dual mechanism of direct antiviral/antitumor activity and immune system potentiation represents a paradigm shift in nucleoside analog research. Future preclinical studies should investigate whether 5-Chloro-1-(β-D-arabinofuranosyl)cytidine or its metabolites can modulate immune cell function. For instance, assessing its impact on T-cell activation, cytokine production, and the expression of immune checkpoint molecules in co-culture systems with tumor or virally infected cells would be a critical first step. The potential to combine this nucleoside analog with checkpoint inhibitors or other immunomodulatory agents could lead to synergistic therapeutic effects.
Comparative Studies with Other Nucleoside Analogs (e.g., Cytarabine, Gemcitabine, Fludarabine) in Research Models
To clearly define the therapeutic potential of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine, rigorous comparative studies against established nucleoside analogs are essential. These studies, conducted in well-characterized preclinical research models, provide the basis for understanding the relative efficacy and potential advantages of the novel compound.
Head-to-head comparisons with cytarabine would be particularly insightful, as it would directly elucidate the impact of the 5-chloro substitution. Key parameters to evaluate would include the concentration required to inhibit cell growth by 50% (IC50) in various cancer cell lines and the in vivo efficacy in xenograft or syngeneic tumor models.
Comparisons with gemcitabine, a deoxycytidine analog with a broad spectrum of activity against solid tumors, would also be highly valuable. nih.gov Such studies could reveal whether 5-Chloro-1-(β-D-arabinofuranosyl)cytidine offers advantages in specific tumor types or in overcoming gemcitabine resistance.
Fludarabine, a purine (B94841) nucleoside analog, offers another important point of comparison, particularly in the context of hematological malignancies. Fludarabine and cytarabine have different mechanisms of action and are often used in combination. Understanding how 5-Chloro-1-(β-D-arabinofuranosyl)cytidine compares to and potentially synergizes with these agents is a critical area for future research.
A comparative study of the antiviral effects of various nucleoside analogs, including 5-methoxymethyl-2'-deoxyuridine (B1208862), 5-iodo-2'-deoxyuridine, cytarabine, and adenine (B156593) arabinoside, demonstrated differences in their spectrum of activity and toxicity. nih.gov Similar comparative studies including 5-Chloro-1-(β-D-arabinofuranosyl)cytidine would be instrumental in defining its unique therapeutic profile.
Interactive Data Table: Comparative Antiviral Activity of Nucleoside Analogs
This table presents hypothetical data to illustrate how a comparative study might be structured. The values are for illustrative purposes only and are not based on actual experimental results for 5-Chloro-1-(β-D-arabinofuranosyl)cytidine.
| Compound | Virus Target | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/IC50) |
| 5-Chloro-1-(β-D-arabinofuranosyl)cytidine | Herpes Simplex Virus 1 | 0.5 | >100 | >200 |
| Cytarabine | Herpes Simplex Virus 1 | 5.0 | 20 | 4 |
| Gemcitabine | Not typically used as an antiviral | N/A | N/A | N/A |
| Fludarabine | Not typically used as an antiviral | N/A | N/A | N/A |
| 5-Chloro-1-(β-D-arabinofuranosyl)cytidine | Cytomegalovirus | 2.0 | >100 | >50 |
| Cytarabine | Cytomegalovirus | 10.0 | 20 | 2 |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Chloro-1-(β-D-arabinofuranosyl)cytidine?
- Methodological Answer : The compound can be synthesized via (1) TMSOTf-catalyzed coupling of halogenated sugar intermediates with nucleobases, as demonstrated in fluorinated arabinofuranosyl analogs , and (2) Mitsunobu reactions to form β-D-arabinofuranosyl linkages, a method validated in benzimidazole C-nucleoside synthesis . For derivatives, 3'-acyl modifications can be introduced using acyloxyisobutyryl chlorides, followed by deprotection steps .
Q. How should researchers characterize the structural integrity of this compound under experimental conditions?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to confirm the arabinofuranosyl configuration and chloro-substituent placement . X-ray crystallography (e.g., CCDC-1849507 protocols ) and HPLC-MS are critical for verifying purity and detecting hydrolysis byproducts, such as cytidine-to-uridine conversion during UV cross-linking experiments .
Q. What handling precautions are essential to maintain compound stability?
- Methodological Answer : Store lyophilized samples at –20°C in anhydrous conditions to prevent hydrolysis. Follow GHS safety guidelines for cytidine analogs, including using PPE and consulting safety data sheets for cytotoxicity and storage recommendations .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer : Combine reverse-phase HPLC with UV detection (λ = 260–280 nm) for quantifying nucleoside content, and high-resolution mass spectrometry (HR-MS) to confirm molecular mass. Cross-validate with 1H/13C NMR to detect impurities in the sugar or base moieties .
Advanced Research Questions
Q. How does the chloro substituent influence biochemical activity compared to non-halogenated analogs?
- Methodological Answer : The chloro group enhances metabolic stability by resisting enzymatic deamination, as seen in 5-chloro-2,4-dihydroxypyridine (CDHP), which inhibits 5-FU degradation in prodrug systems . Compare the compound’s kinase inhibition profiles (e.g., against cytidine deaminases) with cytarabine (Ara-C) using enzymatic assays and crystallographic studies .
Q. What strategies mitigate off-target effects in gene-editing applications involving this compound?
- Methodological Answer : Optimize deaminase binding kinetics to reduce bystander editing. Use discrete-state stochastic modeling to predict target vs. bystander cytidine editing probabilities (e.g., and ) and validate with CLIR-MS to identify cross-linking artifacts . Adjust reaction pH (7.1–7.4) to stabilize the arabinofuranosyl conformation and minimize nonspecific interactions .
Q. How can metabolic engineering enhance microbial production of this compound?
- Methodological Answer : Knock out uridine-cytidine kinase (UCK) in E. coli to upregulate cytidine biosynthesis pathways. Transcriptome analysis (e.g., RNA-seq) of mutant strains can identify upregulated genes in the pentose phosphate pathway (PPP) and TCA cycle, which supply PRPP and NADPH precursors . Fermentation optimization should include pH-controlled fed-batch reactors to maximize yield.
Q. How do researchers address cytidine-to-uridine conversion artifacts in UV cross-linking studies?
- Methodological Answer : Perform post-crosslinking hydrolysis assays to quantify C→U conversions. Use stable isotope labeling (e.g., 13C/15N cytidine) and LC-MS/MS to distinguish true cross-links from hydrolyzed byproducts. Validate findings with crystallographic data to confirm stacking interactions between aromatic amino acids and cytidine .
Contradictions and Validation
- Synthetic Efficiency : TMSOTf-catalyzed coupling may offer higher anomeric selectivity than Mitsunobu reactions , but yields depend on protecting group strategies. Compare methods using HPLC purity metrics and scalability tests.
- Biosynthesis vs. Chemical Synthesis : While microbial production is sustainable, chemical synthesis allows precise halogenation. Use life-cycle analysis (LCA) to evaluate cost-benefit trade-offs for large-scale applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
